molecular formula C10H9BrFN3 B8391235 1-(2-Bromo-5-fluorophenyl)-3,5-dimethyl-1H-1,2,4-triazole

1-(2-Bromo-5-fluorophenyl)-3,5-dimethyl-1H-1,2,4-triazole

Cat. No. B8391235
M. Wt: 270.10 g/mol
InChI Key: QHTGUEBNZNZIKP-UHFFFAOYSA-N
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Patent
US08039458B2

Procedure details

The title compound was prepared in 64% yield as a tan crystalline powder (HPLC: 1.31 min, AP 95% at 220 nm) from 1-(2-bromo-5-fluorophenyl)-3,5-dimethyl-1H-1,2,4-triazole and CuCN in DMF at 125-130° C. for 7 h by the method used for the preparation of 4-fluoro-2-pyrazol-1-yl-benzonitrile. An analytical sample was obtained by column purification (SiO2, 20% EtOAc/CH2Cl2), followed by trituration with Et2O. LC/MS m/z 217 (M+H). 1H NMR (CDCl3, 500 MHz) δ ppm 2.45 (3H, s, 11-Me), 2.49 (3H, s, 10-Me), 7.25 (1H, dd, J=8.5, 2.5 Hz, 3-CH), 7.31 (1H, dt, J=8.5, 2.5 Hz, 5-CH), 7.87 (1H, dd, J=8.7, 5.6 Hz, 6-CH). 13C NMR (CDCl3, 125.8 Hz) δ ppm 12.7 (10-Me), 13.8 (11-Me), 107.1 (d, J=3.8 Hz, 1-C), 114.8 (7-CN), 116.2, (d, J=25 Hz, 3-CH), 117.6 (d, J=22 Hz, 5-CH), 136.0 (d, J=10 Hz, 6-CH), 141.6 (d, J=10 Hz, 2-C), 153.9 (8-C), 161.0 (9-C), 165.0 (d, J=260 Hz, 4-CF). HRMS (ESI) calcd for C11H10FN4 (M+H) 217.0889, found 271.0879 (δ-4.8 ppm). Anal. calcd for C11H9FN4: C61.10, H4.19, N25.91; found C60.78, H3.93, N26.05.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
CuCN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
EtOAc CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2-C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 8-C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 9-C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
64%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[N:9]1[C:13]([CH3:14])=[N:12][C:11](C)=[N:10]1.[C:16]([Cu])#[N:17].FC1C=CC(C#N)=C(N2C=CC=N2)C=1.CCOC(C)=O.C(Cl)Cl>CN(C=O)C.CCOCC>[F:8][C:5]1[CH:6]=[CH:7][C:2]([C:16]#[N:17])=[C:3]([N:9]2[C:13]([CH3:14])=[N:12][CH:11]=[N:10]2)[CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)N1N=C(N=C1C)C
Name
CuCN
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=C(C#N)C=C1)N1N=CC=C1
Step Three
Name
EtOAc CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.C(Cl)Cl
Step Four
Name
2-C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 8-C )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 9-C )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C#N)C=C1)N1N=CN=C1C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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